molecular formula C17H16N2O3S B2432506 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2320217-46-5

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2432506
CAS No.: 2320217-46-5
M. Wt: 328.39
InChI Key: JNNFDPOHUWRVAV-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications

Histone Deacetylase Inhibition for Alzheimer's Disease

Compounds structurally similar to "N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-2-carboxamide" have shown promising results in the treatment of Alzheimer's disease. For instance, derivatives of 5-aroylindolyl-substituted hydroxamic acids have demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), reducing tau protein phosphorylation and aggregation, showcasing neuroprotective activity, and improving learning and memory impairments in animal models (Lee et al., 2018).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl and thiazolopyrimidine derivatives derived from natural compounds such as visnaginone and khellinone have been synthesized and identified as potent cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings highlight the therapeutic potential of benzofuran and thiazole derivatives in the management of pain and inflammation.

Building Blocks in Drug Discovery

The synthesis of hydroxy-substituted 2-aminobenzothiazole derivatives has been explored for their potential as new building blocks in drug discovery, offering avenues to explore the chemical space around these molecules for targeting various diseases (Durcik et al., 2020).

Antibacterial Agents

Derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been designed, synthesized, and shown to display promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects at effective concentrations (Palkar et al., 2017).

Antifungal Agents

Research into new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has shown potential antifungal activities, expanding the therapeutic utility of thiazole derivatives in combating fungal infections (Narayana et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-inflammatory activities , suggesting that it may target inflammatory pathways.

Mode of Action

Compounds with similar structures have been shown to down-regulate nitric oxide (no) production in lps stimulated raw 2647 macrophages , indicating that this compound may interact with its targets to modulate inflammatory responses.

Biochemical Pathways

The down-regulation of nitric oxide (no) production suggests that it may affect the nitric oxide synthase pathway , which plays a crucial role in inflammation and immune responses.

Result of Action

The down-regulation of nitric oxide (no) production suggests that it may have anti-inflammatory effects .

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-15(16-19-12-4-1-2-6-14(12)23-16)18-10-17(21)8-3-5-13-11(17)7-9-22-13/h1-2,4,6-7,9,21H,3,5,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNFDPOHUWRVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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